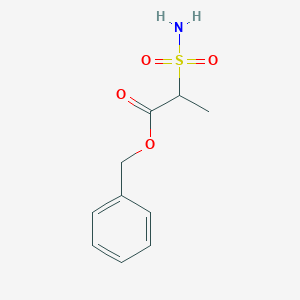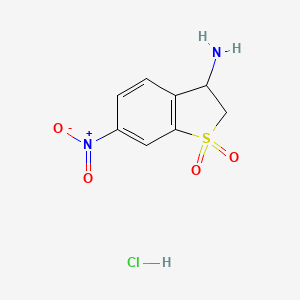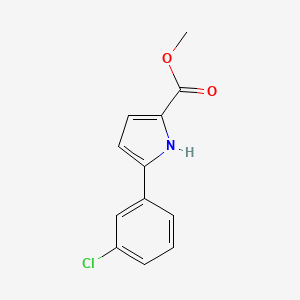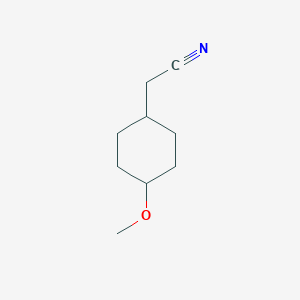
2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride
Vue d'ensemble
Description
2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride, also known as Imidazole-4-acetic acid, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and has a molecular weight of 211.7 g/mol. Imidazole-4-acetic acid is commonly used in the synthesis of other compounds and can be used as a buffer in laboratory experiments. It is also used in the study of enzymes and other biochemical processes.
Applications De Recherche Scientifique
HIV-1 Protease Inhibition
2-Amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride derivatives have been explored for their potential in inhibiting HIV-1 protease. A specific compound, described as a tripeptide analogue inhibitor, demonstrated potent inhibitory activity against HIV-1 protease and acute infectivity in CD4+ T-lymphocytes. Crystallographic analysis revealed that the imidazole ring in the compound mimics the hydrogen-bonding interactions of amide linkages in peptide analog inhibitors, contributing to its efficacy. Additionally, this imidazole substitution was found to improve the pharmacokinetic and oral bioavailability properties compared to its carboxamide-containing homologues, marking it as a significant advancement in HIV-1 treatment research (Abdel-Meguid et al., 1994).
Antifungal Activity
Imidazole analogues, including 2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride derivatives, have been identified as a novel class of anti-Candida agents. These compounds showed superior antifungal activity against Candida species compared to traditional antifungal agents like miconazole, highlighting their potential as more effective treatments for fungal infections. The structural modification of introducing an imidazole ring significantly enhanced their activity and reduced cytotoxicity, offering a promising direction for developing new antifungal therapies (Silvestri et al., 2004).
Cardiac Electrophysiological Activity
Research into N-substituted-4-(1H-imidazol-1-yl)benzamides has uncovered their potential as selective class III agents for cardiac electrophysiological modulation. These compounds, including variations of 2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride, exhibited comparable potency to known class III agents in in vitro assays on Purkinje fibers, suggesting their utility in developing new antiarrhythmic drugs. This research opens up avenues for creating more effective treatments for arrhythmias with fewer side effects (Morgan et al., 1990).
Propriétés
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)-N-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c1-9-7(12)6(8)2-5-3-10-4-11-5;/h3-4,6H,2,8H2,1H3,(H,9,12)(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEWGPTVCBGMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CN=CN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(1H-imidazol-4-yl)-N-methylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate](/img/structure/B1378727.png)


![ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1378733.png)








